REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].Cl[Sn](Cl)(Cl)Cl.Cl>C1C=CC=CC=1>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
187.3 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
SnCl4
|
Quantity
|
237.9 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
To the mixture under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled below 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min. below 0° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
while being gradually restored to room temperature
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
by stirring for 10 min
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with CaCl2 and distilling-off of the solvent
|
Type
|
CUSTOM
|
Details
|
to obtain 408 g of a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was subjected to reduced-pressure distillation in an atmosphere of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 313.4 g | |
YIELD: PERCENTYIELD | 77.2% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |